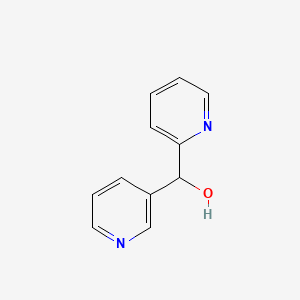
Pyridin-2-yl(pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl(pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Pyridin-2-yl(pyridin-3-yl)methanol derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents. These compounds often exhibit biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects.
Case Study: Antitumor Activity
A study investigated the antitumor activity of pyridinyl methanol derivatives. The results indicated that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | HeLa |
| Another derivative | 8.0 | MCF-7 |
Catalysis
This compound is utilized in catalytic processes, particularly in oxidation reactions. Recent research has highlighted its role in facilitating the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones.
Case Study: Copper-Catalyzed Oxidation
A recent study demonstrated an efficient method for synthesizing pyridin-2-yl-methanones using a copper catalyst and water as the oxygen source. The reaction conditions were mild, resulting in moderate to good yields of the desired products .
| Reaction Conditions | Yield (%) | Remarks |
|---|---|---|
| Copper catalyst, water | 62 | Efficient conversion |
| Palladium catalyst, water | 44 | Selective oxidation |
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling the synthesis of more complex structures.
Case Study: Synthesis of Aroyl Triazines
Research has shown that this compound can be transformed into aroyl triazines through a multi-step synthetic route involving various reagents and conditions .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Copper catalyst | Formation of intermediate |
| Step 2 | Aroyl halide | Aroyl triazine synthesis |
Environmental Applications
The compound has also been explored for its potential use in environmental applications, such as in the degradation of pollutants. Studies indicate that pyridine derivatives can act as catalysts in the breakdown of hazardous substances.
Case Study: Pollutant Degradation
An investigation into the use of pyridine-based catalysts for degrading organic pollutants showed promising results, with significant reductions in pollutant concentrations under optimized conditions .
Propriétés
Numéro CAS |
265981-06-4 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
pyridin-2-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8,11,14H |
Clé InChI |
BOGCROVYJGXZTL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C2=CN=CC=C2)O |
SMILES canonique |
C1=CC=NC(=C1)C(C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















